molecular formula C9H10BrFS B1340113 Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- CAS No. 104605-77-8

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-

Cat. No.: B1340113
CAS No.: 104605-77-8
M. Wt: 249.15 g/mol
InChI Key: NAUSNKLJVMWYLL-UHFFFAOYSA-N
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Description

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 3-bromopropylthio group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- typically involves the introduction of the 3-bromopropylthio group and the fluorine atom onto the benzene ring. One common method is through a multi-step process starting with the bromination of propylbenzene to form 3-bromopropylbenzene. This intermediate can then undergo a nucleophilic substitution reaction with a thiol compound to introduce the thio group. Finally, the fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- involves its interaction with molecular targets through its functional groups. The bromopropylthio group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[(3-bromopropyl)thio]-4-chloro-
  • Benzene, 1-[(3-bromopropyl)thio]-4-methyl-
  • Benzene, 1-[(3-bromopropyl)thio]-4-nitro-

Uniqueness

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and properties compared to similar compounds. The fluorine atom’s high electronegativity and small size can influence the compound’s stability, solubility, and interaction with other molecules .

Properties

IUPAC Name

1-(3-bromopropylsulfanyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUSNKLJVMWYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561854
Record name 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104605-77-8
Record name 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorothiophenol (5.3 ml), 1,3-dibromo-propane (15.3 ml), K2CO3 (14 g) were dissolved in CH3CN (100 ml) and refluxed for 3 h. The insoluble salts were removed, the solvent was evaporated and the residue dissolved in ethyl acetate (70 ml). The solution was extracted with diluted NaOH and water, dried and the solvent evaporated in vacuo. The residue was purified by distillation to yield 8 g of the title compound as a colourless oil. Bp. 150-155° C. @ 20 mmHg.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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